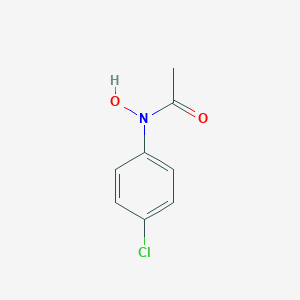

N-(4-Chlorophenyl)-N-hydroxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Chlorophenyl)-N-hydroxyacetamide, also known as CPAH, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. CPAH is a derivative of hydroxamic acid and belongs to the class of hydroxamates, which are known to have a broad range of biological activities. In

Wirkmechanismus

N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor by binding to the zinc ion in the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and changes in gene expression. The altered gene expression can result in various biological effects, including anti-tumor and anti-inflammatory activity.

Biochemische Und Physiologische Effekte

N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-Chlorophenyl)-N-hydroxyacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have low toxicity in vivo, making it a safe compound for animal studies. However, one limitation of N-(4-Chlorophenyl)-N-hydroxyacetamide is its instability in aqueous solutions, which can lead to degradation over time. This instability can be minimized by storing N-(4-Chlorophenyl)-N-hydroxyacetamide in a dry, cool place and preparing fresh solutions for each experiment.

Zukünftige Richtungen

There are several future directions for the study of N-(4-Chlorophenyl)-N-hydroxyacetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-Chlorophenyl)-N-hydroxyacetamide. Additionally, the use of N-(4-Chlorophenyl)-N-hydroxyacetamide in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic potential. Furthermore, the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(4-Chlorophenyl)-N-hydroxyacetamide may lead to the identification of new targets for drug development.

Conclusion

In conclusion, N-(4-Chlorophenyl)-N-hydroxyacetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor and has been shown to have low toxicity in vivo, making it a safe compound for animal studies. Despite its limitations, N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, and its future directions include the development of more potent and selective HDAC inhibitors and the investigation of its molecular mechanisms.

Synthesemethoden

The synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide involves the reaction of 4-chloroaniline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction mixture is heated to reflux, and the resulting product is purified by recrystallization. The yield of N-(4-Chlorophenyl)-N-hydroxyacetamide is typically around 80%.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-N-hydroxyacetamide has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Eigenschaften

CAS-Nummer |

1503-91-9 |

|---|---|

Produktname |

N-(4-Chlorophenyl)-N-hydroxyacetamide |

Molekularformel |

C8H8ClNO2 |

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |

InChI-Schlüssel |

CDIAYJXLIMKAJJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)Cl)O |

Kanonische SMILES |

CC(=O)N(C1=CC=C(C=C1)Cl)O |

Andere CAS-Nummern |

1503-91-9 |

Synonyme |

N-hydroxy-4-chloroacetanilide N-OH-4ClAA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)